2-(3-Cyclopropylphenyl)propan-1-ol
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Overview
Description
2-(3-Cyclopropylphenyl)propan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-(3-Cyclopropylphenyl)propanal using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with the aldehyde being reduced to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(3-Cyclopropylphenyl)propanal or 2-(3-Cyclopropylphenyl)propanoic acid.
Reduction: 2-(3-Cyclopropylphenyl)propane.
Substitution: 2-(3-Cyclopropylphenyl)propyl chloride.
Scientific Research Applications
2-(3-Cyclopropylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simple alcohol with a similar propanol chain but lacking the cyclopropyl and phenyl groups.
Cyclopropylmethanol: Contains a cyclopropyl group attached to a methanol molecule.
Phenylpropanol: Features a phenyl group attached to a propanol chain without the cyclopropyl group.
Uniqueness
2-(3-Cyclopropylphenyl)propan-1-ol is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(3-cyclopropylphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDNDBMOGXGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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